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Introduction
Menin, a nuclear protein encoded by the MEN1 gene, plays a crucial role in regulating gene

expression through its interaction with various transcription factors and chromatin-modifying

enzymes.[1] A key interaction is with the histone methyltransferase MLL1 (KMT2A), which is

critical for the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active

gene transcription.[2][3] In certain cancers, particularly acute myeloid leukemia (AML) with MLL

rearrangements or NPM1 mutations, the menin-MLL interaction is hijacked to drive oncogenic

gene expression programs, including the upregulation of HOX genes and their cofactor MEIS1.

[4][5][6]

MI-389 is a potent and specific small molecule inhibitor that disrupts the protein-protein

interaction between menin and MLL.[7] This inhibition leads to the displacement of the MLL

fusion protein complex from chromatin, resulting in the downregulation of target gene

expression and subsequent anti-leukemic effects.[5][7] Chromatin Immunoprecipitation

followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide
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occupancy of DNA-binding proteins.[8] This protocol details the use of ChIP-seq to assess the

effect of MI-389 on menin occupancy at its target gene loci.

Signaling Pathway and Mechanism of Action
The interaction between menin and MLL is a critical node in the transcriptional regulation of

genes involved in cell proliferation and differentiation. In MLL-rearranged leukemias, the MLL

fusion protein recruits menin to the promoters of target genes, leading to aberrant H3K4

trimethylation and sustained expression of oncogenes like HOXA9 and MEIS1. MI-389
competitively binds to the MLL-binding pocket of menin, thereby disrupting the menin-MLL

interaction. This leads to the eviction of the MLL fusion complex from chromatin, a reduction in

H3K4me3 levels at target promoters, and subsequent transcriptional repression of the

oncogenic program.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://microbenotes.com/chip-sequencing/
https://www.benchchem.com/product/b10821854/docs?utm_src=pdf-body#application-notes-and-protocols-assessing-menin-occupancy-with-mi-389-using-chip-seq
https://www.benchchem.com/product/b10821854/docs?utm_src=pdf-body#application-notes-and-protocols-assessing-menin-occupancy-with-mi-389-using-chip-seq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821854?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Menin

MLL1 Fusion Protein

Interaction

Target Gene Promoter (e.g., HOXA9, MEIS1)

Recruited to

H3K4me3

Promotes

Binds to Promotes

MI-389

Inhibits Interaction with MLL1

Oncogenic Gene Expression

Activates

Click to download full resolution via product page

Caption: Menin-MLL signaling pathway and the mechanism of action of MI-389.

Experimental Protocol: ChIP-seq for Menin
Occupancy
This protocol provides a detailed methodology for performing a ChIP-seq experiment to assess

the impact of MI-389 on menin's association with chromatin.

I. Cell Culture and MI-389 Treatment
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Cell Line: Use a relevant human cell line, for example, MOLM-13 (MLL-AF9 rearranged

AML) or another cell line known to be sensitive to menin-MLL inhibition.

Culture Conditions: Culture cells in appropriate media and conditions as recommended by

the supplier.

MI-389 Treatment:

Treat cells with an effective concentration of MI-389 (e.g., 1 µM, based on the activity of

close analogs like MI-503) or a vehicle control (e.g., DMSO).[3][9]

The treatment duration should be sufficient to observe changes in menin occupancy,

typically ranging from 24 to 96 hours. A 72-hour treatment has been shown to be effective

for observing global loss of menin binding.[4]

Harvest cells for the ChIP-seq protocol.

II. Chromatin Cross-linking and Preparation
Cross-linking:

To cross-link proteins to DNA, add formaldehyde to the cell culture medium to a final

concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

[10]

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M

and incubate for 5 minutes at room temperature.[10]

Cell Lysis and Nuclear Isolation:

Wash the cells twice with ice-cold PBS.

Lyse the cells using a suitable lysis buffer to release the nuclei.

Chromatin Shearing:

Resuspend the nuclear pellet in a shearing buffer.
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Shear the chromatin to an average fragment size of 200-600 bp using sonication.[11] The

optimal sonication conditions should be determined empirically for the specific cell type

and equipment.

III. Immunoprecipitation
Pre-clearing Chromatin: Pre-clear the sheared chromatin with protein A/G magnetic beads to

reduce non-specific binding.

Antibody Incubation:

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-menin

antibody.

As a negative control, perform a parallel immunoprecipitation with a non-specific IgG

antibody.

Immune Complex Capture: Add protein A/G magnetic beads to each reaction and incubate to

capture the antibody-protein-DNA complexes.

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specifically bound proteins and DNA.

IV. Elution, Reverse Cross-linking, and DNA Purification
Elution: Elute the immunoprecipitated chromatin from the beads using an elution buffer.

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating the eluted

chromatin and the input control samples at 65°C overnight.[11]

DNA Purification: Purify the DNA using a standard phenol:chloroform extraction and ethanol

precipitation or a commercial DNA purification kit.

V. Library Preparation and Sequencing
Library Construction: Prepare sequencing libraries from the purified ChIP DNA and input

DNA using a commercial library preparation kit for next-generation sequencing (NGS).
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Sequencing: Sequence the libraries on an Illumina platform, generating 50-100 bp single-

end or paired-end reads.

Data Presentation
The following tables summarize expected quantitative outcomes from a successful ChIP-seq

experiment assessing menin occupancy with and without MI-389 treatment.

Table 1: Effect of MI-389 on Menin Occupancy at Key Target Gene Promoters

Gene Target Treatment
Menin ChIP-seq
Peak Intensity
(Normalized Reads)

Fold Change (MI-
389/Vehicle)

HOXA9 Vehicle (DMSO) High -

MI-389 (1 µM) Low < 0.2

MEIS1 Vehicle (DMSO) High -

MI-389 (1 µM) Low < 0.2

PBX3 Vehicle (DMSO) High -

MI-389 (1 µM) Low < 0.2

GAPDH (Control) Vehicle (DMSO) Background -

MI-389 (1 µM) Background ~ 1.0

Note: Peak intensity values are illustrative. Actual values will depend on the specific

experimental conditions and data normalization methods.

Table 2: Global Changes in Menin Chromatin Occupancy

Treatment Total Number of Menin Peaks

Vehicle (DMSO) ~10,000 - 20,000

MI-389 (1 µM) Significantly Reduced (< 5,000)
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Note: The number of peaks can vary between cell types and analysis pipelines.

Experimental Workflow
The following diagram illustrates the key steps in the ChIP-seq protocol to assess menin

occupancy following MI-389 treatment.
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ChIP-seq Protocol

1. Cell Culture & MI-389 Treatment

2. Formaldehyde Cross-linking

3. Cell Lysis & Chromatin Shearing

4. Immunoprecipitation with anti-Menin Ab

5. Reverse Cross-linking

6. DNA Purification

7. Library Preparation & Sequencing

8. Data Analysis (Peak Calling, Differential Binding)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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